![molecular formula C15H23NO B027175 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-82-1](/img/structure/B27175.png)
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPCPX and is primarily used as a selective antagonist for adenosine A1 receptors.
Mecanismo De Acción
The mechanism of action of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves its selective binding to adenosine A1 receptors. This binding inhibits the activation of these receptors by adenosine, which in turn leads to the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This mechanism of action has been shown to have potential therapeutic applications in various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels. This has been shown to have various effects on the body, including the inhibition of neurotransmitter release, the reduction of oxygen demand in the heart, and the prevention of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in lab experiments is its selective binding to adenosine A1 receptors. This allows for the investigation of the specific effects of adenosine A1 receptor inhibition without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is the development of more soluble analogs of this compound to improve its administration in lab experiments. Additionally, further research can be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
Métodos De Síntesis
The synthesis method of 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol involves the reaction of 2-bromo-4'-nitroacetophenone with cyclopropylamine to obtain 2-(cyclopropylamino)-4'-nitroacetophenone. This intermediate compound is then reduced to 2-(cyclopropylamino)-4'-aminophenol using palladium on carbon catalyst. Finally, the compound is subjected to a resolution process using a chiral acid to obtain 2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol in its purest form.
Aplicaciones Científicas De Investigación
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol has been extensively studied in the field of pharmacology due to its potential as a selective adenosine A1 receptor antagonist. This compound has been used in various research studies to investigate its potential therapeutic applications in different diseases such as Parkinson's disease, epilepsy, and ischemic heart disease.
Propiedades
Número CAS |
110901-82-1 |
|---|---|
Nombre del producto |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)14-11-13(14)12-7-5-6-8-15(12)17/h5-8,13-14,17H,3-4,9-11H2,1-2H3/t13-,14+/m0/s1 |
Clave InChI |
LARFBOKVMNMLSW-UONOGXRCSA-N |
SMILES isomérico |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=CC=C2O |
SMILES |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
SMILES canónico |
CCCN(CCC)C1CC1C2=CC=CC=C2O |
Sinónimos |
2-(2-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 2-OH-DPCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



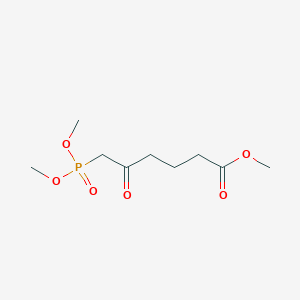
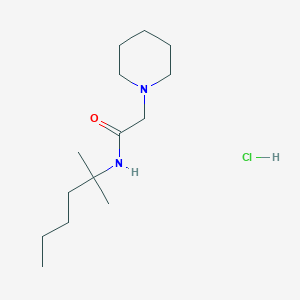
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
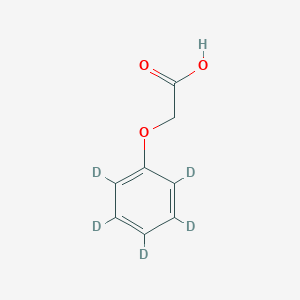
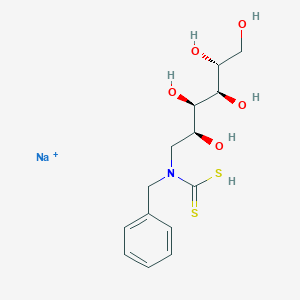
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
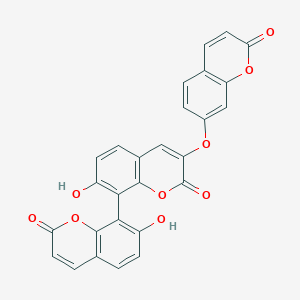
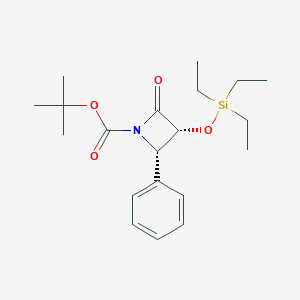
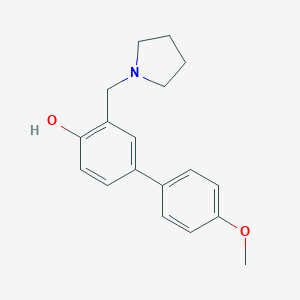
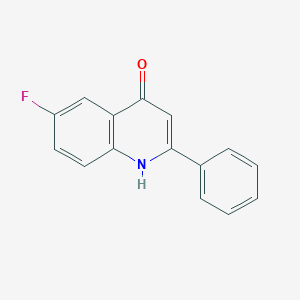
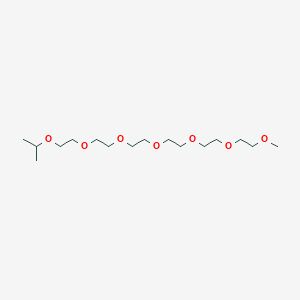
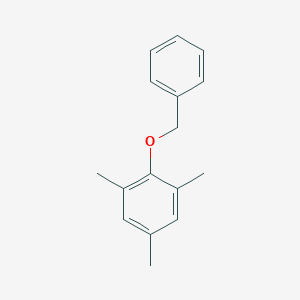
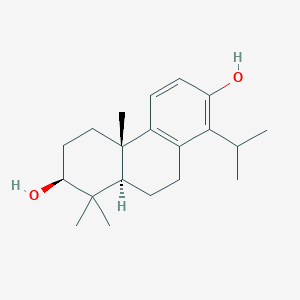
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)